2-Quinoxalinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)-
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Overview
Description
2-Quinoxalinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- is a complex organic compound with the molecular formula C22H19N3O2. This compound is part of the quinoxaline family, which is known for its diverse pharmacological properties and applications in various scientific fields .
Preparation Methods
The synthesis of 2-Quinoxalinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves multiple steps. One common synthetic route includes the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds to form the quinoxaline core. . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
2-Quinoxalinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline core.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield different products.
Scientific Research Applications
2-Quinoxalinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Quinoxalinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- involves its interaction with specific molecular targets. It can bind to DNA, proteins, and enzymes, leading to the inhibition of essential biological processes. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer therapy .
Comparison with Similar Compounds
2-Quinoxalinecarboxamide, N-(2-(7-methoxy-1-naphthalenyl)ethyl)- can be compared with other quinoxaline derivatives such as:
Olaquindox: Used as an antibiotic in veterinary medicine.
Echinomycin: A potent anticancer agent.
Atinoleutin: Known for its antimicrobial properties.
Levomycin: Another antibiotic with a broad spectrum of activity.
Carbadox: Used in the treatment of bacterial infections in animals.
These compounds share a similar quinoxaline core but differ in their substituents, leading to variations in their biological activities and applications.
Properties
CAS No. |
138112-94-4 |
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Molecular Formula |
C22H19N3O2 |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[2-(7-methoxynaphthalen-1-yl)ethyl]quinoxaline-2-carboxamide |
InChI |
InChI=1S/C22H19N3O2/c1-27-17-10-9-15-5-4-6-16(18(15)13-17)11-12-23-22(26)21-14-24-19-7-2-3-8-20(19)25-21/h2-10,13-14H,11-12H2,1H3,(H,23,26) |
InChI Key |
MAQVWTMJIGWNHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNC(=O)C3=NC4=CC=CC=C4N=C3)C=C1 |
Origin of Product |
United States |
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